molecular formula C20H26O2 B12647681 4,4'-(2-Methylpropylidene)bis(2,6-xylenol) CAS No. 93919-14-3

4,4'-(2-Methylpropylidene)bis(2,6-xylenol)

Cat. No.: B12647681
CAS No.: 93919-14-3
M. Wt: 298.4 g/mol
InChI Key: ODVXUYPWFWVHGW-UHFFFAOYSA-N
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Description

4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is a chemical compound with the molecular formula C20H26O2. It is also known as 4,4’-(2-Methylpropylidene)bis(2,6-dimethylphenol). This compound is characterized by its two xylenol groups connected by a 2-methylpropylidene bridge. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpropylidene)bis(2,6-xylenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(2-Methylpropylidene)bis(2,6-xylenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure but with a different bridging group (isopropylidene).

    Bisphenol F (BPF): Similar structure with a methylene bridge.

    Bisphenol S (BPS): Similar structure with a sulfone bridge.

Uniqueness

4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is unique due to its 2-methylpropylidene bridge, which imparts different chemical and physical properties compared to other bisphenols. This uniqueness makes it suitable for specific applications where other bisphenols may not perform as effectively .

Properties

CAS No.

93919-14-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-2,6-dimethylphenol

InChI

InChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3

InChI Key

ODVXUYPWFWVHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C

Origin of Product

United States

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